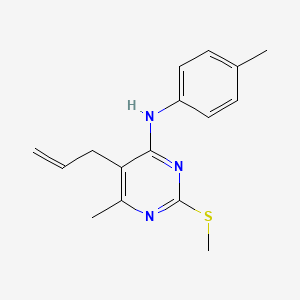![molecular formula C22H29N5O3 B5562702 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562702.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Although the specific synthesis of "4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is not detailed in the available literature, the synthesis of related compounds involves complex organic reactions, including nucleophilic substitution, amide formation, and cyclization processes. These methods provide insights into potential synthetic routes for our target compound, involving key steps like the formation of the pyrimidine core and subsequent functionalization with piperazinyl and piperidinyl groups.
Molecular Structure Analysis
The molecular structure of related compounds, such as pyrimidines with various substituents, has been characterized using techniques like X-ray crystallography. These analyses reveal the planar geometry of the pyrimidine ring, the spatial arrangement of substituents, and potential for intermolecular interactions, crucial for understanding the chemical behavior of "4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" (Karczmarzyk & Malinka, 2004).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anti-Inflammatory and Analgesic Agents : A study focused on synthesizing novel heterocyclic compounds, including ones similar to the chemical , for their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral and Cytotoxic Agents : Another research synthesized and screened compounds, including pyridopyrimidines, for in vitro antiviral and antitumor activities. Certain compounds exhibited a broad spectrum of antitumor activity, with some showing moderate selectivity toward leukemia cell lines (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Chemical and Physical Properties
- Molecular Recognition in Pharmaceuticals : A study on pyrimidines, including compounds with aminopyrimidine fragments found in DNA, emphasized the importance of molecular recognition involving hydrogen bonding in pharmaceutical action. This research could aid in understanding how drugs containing similar structures interact with biological systems (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Agricultural Applications
- Plant Growth Retardants : Pyrimidine compounds, among others, have been used in agricultural and horticultural applications as plant growth retardants. They provide insights into the regulation of terpenoid metabolism, which is linked to cell division, elongation, and senescence in plants (Grossmann, 1990).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Piperidine derivatives, similar in structure to the compound , have been investigated for their properties as corrosion inhibitors in metals. This research offers insights into developing new materials or coatings that can protect against corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Direcciones Futuras
The future directions for research on “4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new insights and applications in fields such as medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-29-18-14-17(15-19(16-18)30-2)21(28)26-12-10-25(11-13-26)20-6-7-23-22(24-20)27-8-4-3-5-9-27/h6-7,14-16H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSDZWUXFNMVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)
![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)



![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)
![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)
![1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5562682.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)

![ethyl 3-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5562714.png)